molecular formula C11H19NO2 B1444658 1-Boc-2-methyl-1,2,3,4-tetrahydro-pyridine CAS No. 1257080-98-0

1-Boc-2-methyl-1,2,3,4-tetrahydro-pyridine

Cat. No. B1444658
M. Wt: 197.27 g/mol
InChI Key: RDLOVGLKQIICMT-UHFFFAOYSA-N
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Description

1-Boc-2-methyl-1,2,3,4-tetrahydro-pyridine, or Boc-THP, is a versatile organic compound with a wide range of applications in research laboratories. Boc-THP is a four-membered heterocyclic aromatic ring, with a nitrogen atom at the center and four carbon atoms in a planar arrangement. It is a colorless, volatile liquid that is soluble in organic solvents. Boc-THP is a popular building block in chemical synthesis and is used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Synthesis of Complex Molecules

1-Boc-2-methyl-1,2,3,4-tetrahydro-pyridine serves as a pivotal precursor in the synthesis of complex organic compounds. For example, Albrecht, Basler, and Bach (2008) described the preparation of 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones from N-Boc-protected tetramic acids. These compounds underwent intramolecular [2+2]-photocycloaddition, highlighting the chemical's role in creating structurally diverse molecules with potential applications in medicinal chemistry and material sciences (Albrecht, Basler, & Bach, 2008).

Development of Heterocyclic Compounds

Nechayev et al. (2013) demonstrated an efficient method to synthesize 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its N6-substituted analogues, starting from similar pyridine derivatives. This methodology underscores the utility of 1-Boc-2-methyl-1,2,3,4-tetrahydro-pyridine in generating heterocyclic compounds that are significant in pharmaceutical research and development (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).

Photocatalysis and Light-Induced Reactions

The compound has also been utilized in studies focusing on light-induced chemical reactions. Rao et al. (2008) investigated reversible intramolecular C-C bond formation and breaking in diboron compounds, mediated by UV light. The research illustrates the compound's potential in designing light-responsive materials, which could have applications ranging from smart coatings to molecular switches (Rao, Amarne, Zhao, McCormick, Martic, Sun, Wang, & Wang, 2008).

Catalysis and Hydrofunctionalization

In the realm of catalysis, Obligacion and Chirik (2013) presented the use of bis(imino)pyridine cobalt complexes for the hydroboration of alkenes, showcasing the role of pyridine derivatives in facilitating remote hydrofunctionalization with high selectivity. This catalytic process is valuable for the development of new synthetic methodologies in organic chemistry (Obligacion & Chirik, 2013).

properties

IUPAC Name

tert-butyl 2-methyl-3,4-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9-7-5-6-8-12(9)10(13)14-11(2,3)4/h6,8-9H,5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLOVGLKQIICMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139111
Record name 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-2-methyl-1,2,3,4-tetrahydro-pyridine

CAS RN

1257080-98-0
Record name 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-2-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257080-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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